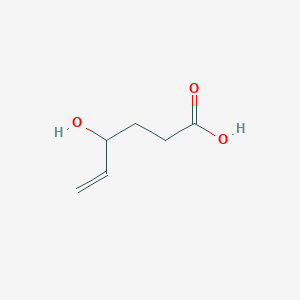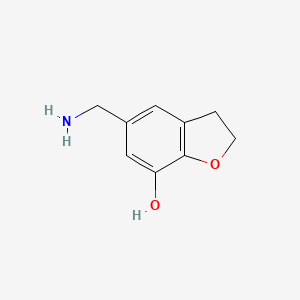![molecular formula C10H16N2O5S2 B13308263 N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with an aminoethoxy group and two methanesulfonyl groups, making it a unique molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the aminoethoxy group. This is followed by the introduction of the methanesulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development and pharmacology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(2-Aminoethoxy)phenyl]acetamide
- N-[4-(2-Aminoethoxy)phenyl]benzamide
Uniqueness
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide is unique due to the presence of two methanesulfonyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H16N2O5S2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[4-(2-aminoethoxy)phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O5S2/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11/h3-6H,7-8,11H2,1-2H3 |
Clave InChI |
DJBWVXLYEZPQMR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(C1=CC=C(C=C1)OCCN)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
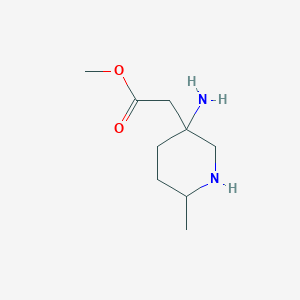
![4-Bromo-1-[2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B13308221.png)
![3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13308226.png)
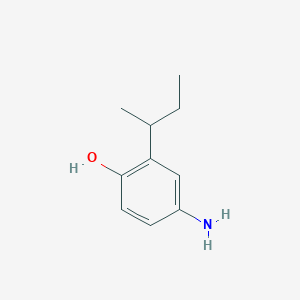
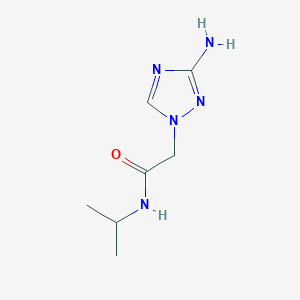

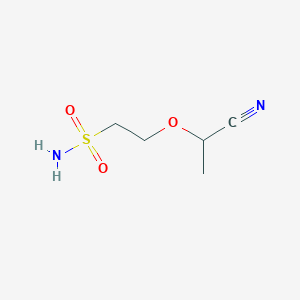
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
